molecular formula C9H6BrClN2 B061779 6-Bromo-2-chloro-4-methylquinazoline CAS No. 175724-46-6

6-Bromo-2-chloro-4-methylquinazoline

Katalognummer: B061779
CAS-Nummer: 175724-46-6
Molekulargewicht: 257.51 g/mol
InChI-Schlüssel: RBCVTTGAFBHALI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-4-methylquinazoline typically involves the bromination and chlorination of 4-methylquinazoline. One common method includes the reaction of 4-methylquinazoline with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 2 positions, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-chloro-4-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-chloro-4-methylquinazoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: It is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-chloro-4-methylquinazoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-chloroquinazoline
  • 6-Bromo-4-chloro-2-methylquinoline
  • 2-Chloro-4-methylquinazoline

Uniqueness

6-Bromo-2-chloro-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biologische Aktivität

6-Bromo-2-chloro-4-methylquinazoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a quinazoline core with halogen substituents that influence its reactivity and biological properties. The presence of bromine and chlorine atoms enhances the compound's electronic properties, making it a suitable candidate for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to observed cytotoxic effects against cancer cells. Its mechanism is linked to the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa cells. In comparative studies, some derivatives showed greater activity than Gefitinib, a well-known EGFR inhibitor.
  • Structure-Activity Relationship (SAR) : Modifications to the compound's structure can enhance its pharmacological efficacy. For instance, derivatives with different substituents have been synthesized and evaluated for their potency against tumor cells .
  • Case Studies : In one study, a series of quinazoline derivatives, including this compound, were tested for their ability to inhibit lung cancer cell proliferation. The findings indicated promising results for further development as anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:

  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. Its derivatives have been assessed for activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Mechanism of Antimicrobial Action : The antibacterial activity is linked to the inhibition of specific bacterial enzymes or pathways, although detailed mechanisms are still under investigation.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against HeLa cells
Structure-Activity RelationshipEnhanced efficacy through structural modifications
Antibacterial ActivityEffective against MRSA and other bacterial strains
Mechanism of ActionInhibition of EGFR and specific bacterial enzymes

Eigenschaften

IUPAC Name

6-bromo-2-chloro-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVTTGAFBHALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570751
Record name 6-Bromo-2-chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175724-46-6
Record name 6-Bromo-2-chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.